molecular formula C9H11BrN2O B581364 3-amino-4-bromo-N-ethylbenzamide CAS No. 1176426-83-7

3-amino-4-bromo-N-ethylbenzamide

Cat. No. B581364
M. Wt: 243.104
InChI Key: UASKPFHQKXHZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-bromo-N-ethylbenzamide is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 . It is used in scientific research, with its unique properties allowing for varied applications, ranging from drug discovery to organic synthesis.


Molecular Structure Analysis

The InChI code for 3-amino-4-bromo-N-ethylbenzamide is 1S/C9H11BrN2O/c1-2-12-9(13)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

1. DNA Repair and Cellular Transformation

  • 3-Aminobenzamide, closely related to 3-amino-4-bromo-N-ethylbenzamide, has been shown to influence DNA repair mechanisms. It acts as a potent inhibitor of nuclear poly ADP-ribosyl synthetase, thereby affecting the toxic and transforming effects of certain chemicals in cells (Lubet et al., 1984). This highlights its potential role in understanding and possibly controlling cellular transformation processes, particularly in the context of carcinogenesis.

2. Development of Gastroprokinetic Agents

  • Research into similar compounds like 4-amino-5-chloro-2-ethoxybenzamides has led to the synthesis of compounds with significant gastroprokinetic activity. These compounds are derived by altering the structure of existing molecules, suggesting a pathway for the development of new drugs targeting gastrointestinal motility (Morie et al., 1995).

properties

IUPAC Name

3-amino-4-bromo-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-2-12-9(13)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASKPFHQKXHZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-bromo-N-ethylbenzamide

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